1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of equimolar equivalents of related compounds under specific conditions . For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy . The vibrational wavenumbers of the structure can be computed using density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . A large HOMO–LUMO gap indicates low reactivity in chemical reactions, suggesting the high stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods . For instance, 4-Methoxyphenol is a phenol with a methoxy group in the para position .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocycles containing nitrogen, like the 1,2,3-triazole moiety, are known for significant biological activities and are used in several medications .
Development of Pharmaceutical Drugs
Due to its structural similarity to compounds that exhibit biological activity, it can be used in the development of new pharmaceutical drugs. The pyrazole ring, in particular, is a core structure in many therapeutic agents .
Material Science
In material science, this compound could be used to create novel materials with specific electronic or photonic properties due to the presence of the methoxyphenyl group, which can influence the material’s characteristics .
Agricultural Chemistry
The pyrazole carboxylic acid derivatives are explored for their potential use in agricultural chemistry, particularly as herbicides or pesticides. Their ability to disrupt certain biological pathways in plants or insects makes them valuable in this field .
Biological Studies
This compound can be used as a building block for more complex molecules that are used in biological studies to understand cellular processes or to create probes for detecting specific proteins or nucleic acids .
Chemical Research
In chemical research, it can be used to study reaction mechanisms or to synthesize new compounds with potential industrial applications. Its reactivity with other organic molecules can lead to a wide range of chemical transformations .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKGZYCXLEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379830 | |
Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187998-64-7 | |
Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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